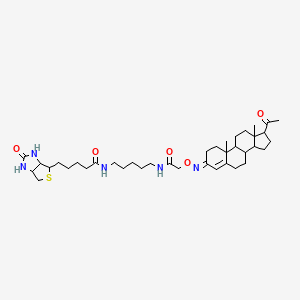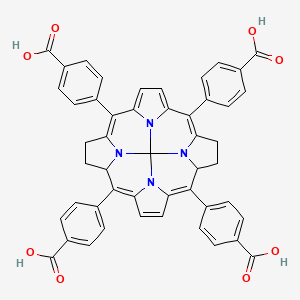
3-Fluoroethcathinone (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorine-substituted cathinones, including 3-fluoromethcathinone, are psychoactive cathinone derivatives that have been identified in designer drugs marketed as bath salts, plant food, or pills. 3-Fluoroethcathinone (hydrochloride) is a fluorine-substituted synthetic cathinone that has potential for abuse. The physiological and toxicological properties of this compound are unknown. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
1. Analytical and Forensic Applications
Regioisomeric Separation : Takeda et al. (2017) describe the successful differentiation of 2-, 3-, and 4-ring-substituted regioisomers, including fluoroethcathinones, by liquid chromatography–mass spectrometry. This method is significant for the separation of ring-substituted cathinone regioisomers without derivatization or purification steps, useful in forensic analysis (Takeda et al., 2017).
Identification in Biological Material : Romańczuk et al. (2023) focused on identifying metabolites of synthetic cathinone, 3-CMC, and selecting potential intake biomarkers. Their study highlights the importance of monitoring certain metabolites for accurate interpretation in forensic toxicology (Romańczuk et al., 2023).
2. Pharmacological and Toxicological Research
Cellular Effects : Siedlecka-Kroplewska et al. (2014) conducted a study on HT22 mouse hippocampal cells, revealing that 3-fluoromethcathinone inhibits growth and induces G0/G1-phase cell cycle arrest. This research provides insights into the cytotoxic actions of this compound (Siedlecka-Kroplewska et al., 2014).
Neurotoxicity Studies : A study by Siedlecka-Kroplewska et al. (2018) investigated the effects of 3-fluoromethcathinone on oxidative stress, autophagy, and apoptosis in HT22 neuronal cells. This research contributes to understanding the potential neurotoxic effects of synthetic cathinones (Siedlecka-Kroplewska et al., 2018).
3. Drug Analysis and Characterization
Spectroscopic Characterization : Kuś et al. (2016) provided comprehensive chemical characterization of two cathinone derivatives, including spectroscopic and crystallographic data. This research is critical for the identification of such compounds in forensic investigations (Kuś et al., 2016).
Drug Identification in Seized Materials : Majchrzak et al. (2015) identified and characterized new cathinone derivatives in seized materials, including 4-fluoro-PV9 and α-PHP. Their work emphasizes the importance of accurate identification in the context of illegal drug markets (Majchrzak et al., 2015).
Propriétés
Formule moléculaire |
C11H14FNO · HCl |
|---|---|
Poids moléculaire |
231.7 |
InChI |
InChI=1S/C11H14FNO.ClH/c1-3-13-8(2)11(14)9-5-4-6-10(12)7-9;/h4-8,13H,3H2,1-2H3;1H |
Clé InChI |
JFEYAABQLCLKLJ-UHFFFAOYSA-N |
SMILES |
O=C(C(C)NCC)C1=CC(F)=CC=C1.Cl |
Synonymes |
3-FEC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





